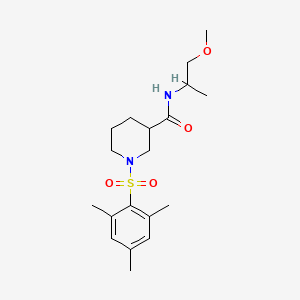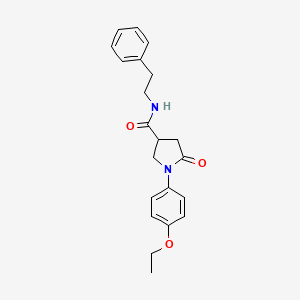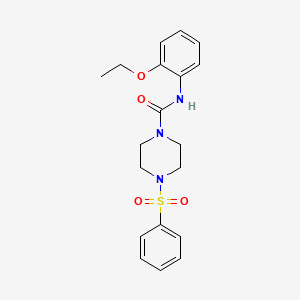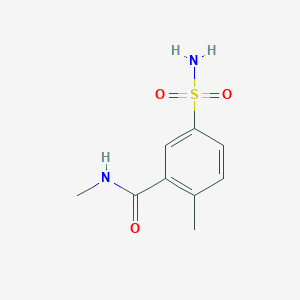
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide, also known as MSMP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. It is a piperidine derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects are of interest to researchers.
Wirkmechanismus
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide is believed to inhibit DPP-IV through its ability to bind to the enzyme's active site. This binding prevents the enzyme from cleaving specific peptides, leading to an increase in their concentration in the body. This increase in peptide concentration has been shown to have beneficial effects on glucose metabolism and insulin secretion, making this compound a potential treatment for type 2 diabetes.
Biochemical and Physiological Effects
In addition to its potential as a DPP-IV inhibitor, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to decrease inflammation and oxidative stress in various in vitro and in vivo models. It has also been studied as a potential treatment for cancer due to its ability to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide in lab experiments is its specificity as a DPP-IV inhibitor. This specificity allows for more targeted research on the effects of DPP-IV inhibition on glucose metabolism and other physiological processes. However, one limitation of using this compound is its potential toxicity at higher concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several potential future directions for research on 1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide. One area of interest is its potential as a treatment for type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Additionally, its potential as a treatment for cancer and other diseases is an area of ongoing research. Finally, the development of more specific and potent DPP-IV inhibitors based on the structure of this compound is an area of interest for medicinal chemists.
Synthesemethoden
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide has been synthesized through a specific method that involves the reaction of mesitylsulfonyl chloride with N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide. The resulting product is purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide has been primarily used in scientific research as a potential inhibitor of a specific enzyme called dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a role in the regulation of glucose metabolism, and its inhibition has been studied as a potential treatment for type 2 diabetes. This compound has shown promising results as a DPP-IV inhibitor in various in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-13-9-14(2)18(15(3)10-13)26(23,24)21-8-6-7-17(11-21)19(22)20-16(4)12-25-5/h9-10,16-17H,6-8,11-12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJQAHRIGYSNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)NC(C)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)

![7-[(6-aminopyridin-3-yl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5326335.png)

![2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)
![3-(3-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5326359.png)

![2-(3-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5326362.png)
![3-[4-(2-furoylamino)phenyl]propanoic acid](/img/structure/B5326363.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5326370.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326377.png)